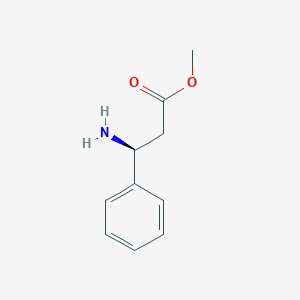

methyl (3S)-3-amino-3-phenylpropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl (3S)-3-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIOBYHZFPTKCZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354971 | |

| Record name | methyl (3S)-3-amino-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37088-66-7 | |

| Record name | methyl (3S)-3-amino-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (S)-3-amino-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-Methyl 3-amino-3-phenylpropanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y747B94QF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of Methyl (3S)-3-amino-3-phenylpropanoate

Foreword for the Modern Researcher

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of chiral molecules is not merely a procedural step but the bedrock of safety, efficacy, and innovation. Methyl (3S)-3-amino-3-phenylpropanoate, a key chiral building block, presents a case study in the rigorous application of modern analytical techniques. This guide is designed for the practicing researcher, scientist, and drug development professional. It eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process itself. Herein, we move beyond the "what" and delve into the "why," explaining the rationale behind experimental choices and building a self-validating framework for the complete structural elucidation of this critical compound.

Foundational Profile: Physicochemical Properties

Before any analysis, a foundational understanding of the target molecule's properties is essential. These values inform sample preparation, technique selection, and data interpretation. This compound is a chiral ester widely used in organic synthesis.[1] Its utility as a precursor, particularly in the synthesis of chiral drugs, makes its unambiguous identification paramount.[2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [3][4] |

| Molecular Weight | 179.22 g/mol | [1][5] |

| IUPAC Name | This compound | [4] |

| CAS Number | 37088-66-7 | [1] |

| Appearance | Pale Yellow Low Melting Solid | [1] |

| Boiling Point | 283.0±28.0 °C (Predicted) | [6] |

| Density | 1.098±0.06 g/cm³ (Predicted) | [6] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [6] |

| Storage | Store in freezer, under -20°C, in an inert atmosphere | [1][6] |

A brief note on synthesis: This compound is often synthesized via the esterification of 3-amino-3-phenylpropionic acid.[3] Awareness of the synthetic route is crucial as it provides insight into potential impurities (e.g., unreacted starting material, di-acylated byproducts) that must be screened for during analysis.

Core Structural Elucidation: A Multi-Technique Approach

No single technique can provide a complete structural picture. A robust analysis relies on the orthogonal and complementary data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

Expertise & Causality: We employ a suite of NMR experiments not just for confirmation, but for unambiguous assignment. A simple 1D proton spectrum is insufficient for absolute confidence; it is the correlation between proton and carbon signals in 2D spectra that provides a self-validating dataset.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for this compound and its clean spectral window.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving the complex multiplets of the aromatic and methylene protons.

-

Experiments: Perform ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) experiments.

-

¹H NMR Spectrum: The proton NMR spectrum provides the first detailed look at the molecule's hydrogen environments.

-

δ ~7.2-7.4 ppm (multiplet, 5H): These signals correspond to the five protons of the monosubstituted phenyl ring.

-

δ ~4.2-4.4 ppm (triplet/dd, 1H): This is the crucial methine proton (CH) at the C3 chiral center, coupled to the adjacent C2 methylene protons.

-

δ ~3.6-3.7 ppm (singlet, 3H): A sharp singlet representing the three equivalent protons of the methyl ester (OCH₃) group. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

-

δ ~2.7-2.9 ppm (doublet of doublets, 2H): These are the diastereotopic protons of the methylene group (CH₂) at C2. They are chemically non-equivalent due to the adjacent chiral center.

-

δ ~1.8-2.2 ppm (broad singlet, 2H): This broad signal corresponds to the primary amine (NH₂) protons. The chemical shift can be variable and the signal may exchange with D₂O.

-

-

¹³C NMR Spectrum: This spectrum confirms the carbon backbone.[7]

-

δ ~172 ppm: Ester carbonyl carbon (C=O).

-

δ ~140-145 ppm: Quaternary aromatic carbon (ipso-carbon).

-

δ ~126-129 ppm: Aromatic CH carbons.

-

δ ~51-53 ppm: Methyl ester carbon (OCH₃).

-

δ ~50-55 ppm: Methine carbon at the chiral center (C3).

-

δ ~40-45 ppm: Methylene carbon (C2).

-

-

2D NMR (COSY & HSQC): These experiments validate the assignments made from 1D spectra.

-

COSY: Will show a clear correlation between the C3 methine proton (~4.3 ppm) and the C2 methylene protons (~2.8 ppm), confirming their connectivity.

-

HSQC: Provides a direct correlation map between each proton and the carbon it is attached to, leaving no ambiguity in assignment. For example, it will link the signal at ~4.3 ppm to the carbon at ~52 ppm.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the exact molecular weight and offers corroborating structural evidence through fragmentation analysis.

Expertise & Causality: We typically use Electrospray Ionization (ESI) for this molecule. ESI is a soft ionization technique that is ideal for polar, non-volatile compounds like amino acid esters, as it minimizes fragmentation and provides a strong signal for the protonated molecular ion [M+H]⁺.

-

Sample Preparation: Prepare a dilute solution of the sample (~10-20 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. The acid promotes protonation, enhancing the [M+H]⁺ signal.

-

Infusion: Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the spectrum in positive ion mode.

-

High-Resolution MS (HRMS): For definitive formula confirmation, perform the analysis on a high-resolution instrument (e.g., TOF or Orbitrap).

-

Molecular Ion: The primary signal will be the protonated molecular ion [M+H]⁺ at m/z 180.2. HRMS would confirm the elemental composition as C₁₀H₁₄NO₂⁺.

-

Key Fragments: The fragmentation pattern provides a structural fingerprint. Common fragments include:

-

m/z 120: Loss of the carbomethoxy group (•COOCH₃).

-

m/z 106: Represents the [C₆H₅-CH-NH₂]⁺ fragment, a characteristic cleavage for this structure.

-

m/z 91: The tropylium ion, characteristic of a benzyl moiety.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid and effective technique for confirming the presence of key functional groups.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.

-

Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O signals.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

~3400-3300 cm⁻¹: Two distinct bands corresponding to the N-H asymmetric and symmetric stretching of the primary amine.

-

~3100-3000 cm⁻¹: C-H stretching from the aromatic ring.

-

~2950-2850 cm⁻¹: C-H stretching from the aliphatic portions (CH and CH₂).

-

~1735 cm⁻¹: A strong, sharp absorption from the C=O stretching of the ester group.

-

~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

-

~1200-1150 cm⁻¹: C-O stretching of the ester.

Stereochemical Integrity: The Chiral Question

Confirming the absolute configuration and enantiomeric purity is arguably the most critical part of the analysis for a chiral molecule intended for pharmaceutical use. Biological systems are exquisitely stereoselective, and the presence of the incorrect enantiomer can lead to inactivity or adverse effects.[8][9]

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Trustworthiness: Chiral HPLC is the definitive method for quantifying enantiomeric purity. The protocol must be self-validating, which means it should be capable of separating the (3S) enantiomer from its (3R) counterpart. Therefore, method development should ideally be performed using a racemic standard to prove its separatory power.

Caption: Logical workflow for chiral HPLC method development.

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP. These are highly effective for separating enantiomers of amino acid derivatives.[10]

-

Mobile Phase: A typical starting condition is Hexane:Ethanol (90:10 v/v) with 0.1% diethylamine (DEA). DEA is added to improve the peak shape of the basic amine.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

-

Analysis: Inject the racemic standard to determine the retention times of both the (3S) and (3R) enantiomers. Then, inject the sample of interest.

-

Calculation: Enantiomeric excess (% ee) is calculated as: [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Integrated Analytical Framework

Caption: Integrated workflow for complete structural verification.

Conclusion

The structural analysis of this compound is a multi-faceted process that demands a logical and integrated application of modern analytical techniques. By combining the structural blueprint from NMR, the molecular formula from HRMS, functional group confirmation from FTIR, and definitive stereochemical validation from chiral HPLC, we can establish the identity, purity, and stereointegrity of this vital synthetic building block with the highest degree of scientific confidence. This guide provides the framework and the underlying rationale necessary for researchers to execute this analysis with expertise and trustworthiness.

References

- LookChem.

- Chemdad Co., Ltd. METHYL (3S)

- PubChem, National Institutes of Health.

- PubChem, National Institutes of Health. Methyl (S)

- PrepChem.com.

- Glisic, B. D., & Jarak, M. M. (2020). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 25(23), 5698. [Link]

- Kim, K. R., et al. (2001). Enantioseparation of chiral amino acids as the N(O,S)-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography. The Analyst, 126(10), 1717-1724. [Link]

- Zhang, Y., et al. (2022).

- SpectraBase, John Wiley & Sons, Inc. 3-Amino-3-phenyl-propionic acid, methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

- ChemSynthesis.

- Google Patents. The one pot process technique of 3- amino -3- phenylpropionic acid esters.

- ResearchGate. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)

- Roy, D., & Sanyal, K. (2022). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega, 7(43), 37837-37845. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]

- Supporting Information.

- Alam, S., & Lee, J. W. (2018). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 62(3), 166-177. [Link]

- Doc Brown's Chemistry.

- Phenomenex.

- MySkinRecipes. (S)

- MassBank of North America.

- SpectraBase, John Wiley & Sons, Inc. 3-Amino-3-(3-methylphenyl)-1-phenylprop-2-en-1-one - Optional[FTIR] - Spectrum. [Link]

- Chiral Technologies.

Sources

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. (S)-Methyl 3-amino-3-phenylpropanoate [myskinrecipes.com]

- 3. lookchem.com [lookchem.com]

- 4. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl (S)-3-amino-3-phenylpropanoate | C10H13NO2 | CID 788099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 37088-66-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

Introduction: The Significance of a Chiral Building Block

An In-depth Technical Guide to the Synthesis of Methyl (3S)-3-amino-3-phenylpropanoate

This compound is a chiral β-amino ester of significant value in the pharmaceutical industry. As a key structural motif, it serves as a versatile building block for the synthesis of a wide array of biologically active molecules, including peptidomimetics and complex drug candidates. The critical feature of this molecule is the stereocenter at the C3 position, which dictates its specific interactions with chiral biological targets like enzymes and receptors. Consequently, the development of efficient and highly stereoselective synthetic routes to obtain the (S)-enantiomer in high optical purity is a primary objective for process chemists and drug development professionals.

This guide provides a detailed exploration of the core synthetic strategies employed to produce enantiomerically pure this compound. It moves beyond simple procedural outlines to delve into the causality behind experimental choices, offering field-proven insights into three dominant methodologies: Asymmetric Hydrogenation, Enzymatic Kinetic Resolution, and Chiral Auxiliary-Mediated Synthesis. Each section presents the underlying principles, detailed experimental protocols, and a critical evaluation of the method's strengths and limitations, empowering researchers to select and optimize the most suitable pathway for their specific needs.

Strategy 1: Asymmetric Hydrogenation of β-Enamino Esters

Asymmetric hydrogenation represents one of the most powerful and atom-economical methods for establishing stereocenters. This approach involves the synthesis of a prochiral β-enamino ester intermediate, which is then stereoselectively reduced using a chiral catalyst, typically a rhodium or ruthenium complex coordinated to a chiral phosphine ligand. The high efficiency and excellent enantioselectivity often make this the preferred route for industrial-scale production.

Guiding Principle & Mechanistic Insight

The success of this strategy hinges on the formation of a pure (Z)-enamine intermediate, as its geometry is often crucial for achieving high stereoselectivity in the subsequent hydrogenation step.[1] The chiral catalyst, for instance, a Rhodium complex with a diphosphine ligand like (R)-SDP or BisP*, coordinates to the double bond of the enamine.[2][3] This coordination creates a chiral environment around the reaction center. Hydrogen gas then adds across the double bond from the less sterically hindered face, directed by the chiral ligand, to yield the desired (S)-amine with high enantiomeric excess (ee). The choice of ligand is paramount, as its structure directly influences the steric and electronic environment of the catalytic site, thereby controlling the stereochemical outcome.[4]

Experimental Workflow: Asymmetric Hydrogenation

Caption: General workflow for asymmetric hydrogenation.

Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative example based on established methodologies for the asymmetric hydrogenation of enamines.[2][3]

-

Preparation of the (Z)-β-Enamino Ester Substrate:

-

In a round-bottom flask, dissolve methyl benzoylacetate (1.0 eq) and ammonium acetate (1.5 eq) in methanol.

-

Heat the mixture to reflux for 4-6 hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl (Z)-3-amino-3-phenylacrylate. Purify via column chromatography or recrystallization if necessary to ensure high geometric purity.[1]

-

-

Asymmetric Hydrogenation:

-

In a high-pressure autoclave, add the chiral rhodium catalyst, such as [Rh(COD)((S,S)-t-Bu-BisP*)]BF₄ (0.01 mol%).

-

Degas the vessel by purging with argon or nitrogen.

-

Add a degassed solvent, typically methanol or trifluoroethanol.[5]

-

Add the purified (Z)-β-enamino ester substrate (1.0 eq).

-

Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 3-10 atm).

-

Stir the reaction at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.

-

-

Work-up and Analysis:

-

Carefully vent the hydrogen gas and purge the autoclave with nitrogen.

-

Remove the solvent from the reaction mixture via rotary evaporation.

-

The resulting crude product, this compound, can be purified by silica gel chromatography.

-

Determine the enantiomeric excess (ee) of the final product using chiral HPLC analysis.

-

Data Summary: Catalyst Performance

| Catalyst/Ligand System | Typical Enantiomeric Excess (ee) | Reference |

| Rhodium-(R)-SDP | 88–96% | [2] |

| Rhodium-t-Bu-BisP* | >99% | [3] |

| Heterogeneous (PtO₂) with Chiral Amide | up to 200:1 dr (diastereomeric ratio) | [1] |

Strategy 2: Enzymatic Kinetic Resolution

Biocatalysis offers a highly selective and environmentally sustainable alternative to traditional chemical methods. Enzymatic kinetic resolution (EKR) exploits the inherent stereoselectivity of enzymes, most commonly lipases, to separate a racemic mixture of the target molecule.

Guiding Principle & Mechanistic Insight

In this process, a racemic mixture of methyl 3-amino-3-phenylpropanoate is subjected to an enzyme that preferentially catalyzes a reaction on one of the enantiomers. For example, a lipase like Candida antarctica Lipase B (CALB) or Pseudomonas cepacia Lipase (PSL) can selectively hydrolyze the (S)-ester to its corresponding carboxylic acid, leaving the (R)-ester unreacted.[6][7] Alternatively, in a non-aqueous solvent, the enzyme can selectively acylate the (S)-amine with an acyl donor, leaving the (R)-amine unreacted. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as the product) from the slow-reacting one (as unreacted starting material). The primary limitation of EKR is that the maximum theoretical yield for a single enantiomer is 50%.

Experimental Workflow: Enzymatic Kinetic Resolution

Caption: Workflow for lipase-catalyzed hydrolytic resolution.

Protocol: Lipase-Catalyzed Hydrolysis

This protocol is based on established procedures for the enzymatic resolution of β-amino esters.[6]

-

Reaction Setup:

-

To a flask, add racemic methyl 3-amino-3-phenylpropanoate (1.0 eq).

-

Add a suitable organic solvent, such as diisopropyl ether or 1,4-dioxane.[6]

-

Add water (0.5 eq) and triethylamine (0.5 eq) to facilitate the reaction and neutralize the acid product.

-

Add the immobilized lipase, for example, Lipase PSIM from Burkholderia cepacia (e.g., 30 mg/mL).[6]

-

-

Enzymatic Reaction:

-

Incubate the mixture at a controlled temperature (e.g., 45 °C) with gentle agitation.

-

Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.

-

-

Work-up and Separation:

-

Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be reused).

-

Separate the product, (S)-3-amino-3-phenylpropanoic acid, from the unreacted (R)-ester. This can typically be achieved by an acid-base extraction.

-

Acidify the aqueous layer to precipitate the (S)-amino acid, then filter and dry.

-

The organic layer contains the unreacted (R)-ester, which can be isolated by evaporating the solvent.

-

To obtain the target (S)-ester, the resolved (S)-acid must be re-esterified (e.g., using methanol and an acid catalyst like thionyl chloride).[8]

-

Data Summary: Lipase Performance in Resolution

| Enzyme Source | Method | Key Outcome | Enantioselectivity (E) | Reference |

| Burkholderia cepacia (Lipase PSIM) | Hydrolysis | (S)-acid and (R)-ester, ≥99% ee | >200 | [6] |

| Candida antarctica Lipase A (CAL-A) | N-acylation | (R)-ester and (S)-N-acyl ester, >99% ee | >200 | [7] |

| Pseudomonas fluorescens | Hydrolysis | (2R,3S)-product, 100% ee | >200 | [9] |

Strategy 3: Chiral Auxiliary-Mediated Aza-Michael Addition

The use of chiral auxiliaries is a classic, robust, and highly reliable strategy for asymmetric synthesis. An optically pure auxiliary is temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.

Guiding Principle & Mechanistic Insight

In this approach, a chiral auxiliary, such as (S,S)-(+)-pseudoephedrine, is first used to form an α,β-unsaturated amide.[10][11] The bulky and conformationally rigid auxiliary effectively shields one face of the double bond. When a nucleophile, like lithium N-benzyl-N-(α-methylbenzyl)amide, is added in an aza-Michael conjugate addition, it is forced to attack from the less hindered face. This results in the formation of a β-amino amide adduct with very high diastereoselectivity. The final steps involve the removal of the chiral auxiliary and transesterification to yield the target methyl ester, preserving the newly formed stereocenter.

Experimental Workflow: Chiral Auxiliary Approach

Caption: Workflow using a chiral auxiliary for synthesis.

Protocol: Pseudoephedrine-Directed Aza-Michael Addition

This protocol is a representative example based on the work of Vicario et al.[11]

-

Synthesis of the Chiral α,β-Unsaturated Amide:

-

Couple cinnamoyl chloride with (S,S)-(+)-pseudoephedrine in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane (DCM) at 0 °C to room temperature.

-

Purify the resulting chiral amide by column chromatography.

-

-

Diastereoselective Aza-Michael Addition:

-

Prepare the lithium amide nucleophile (e.g., lithium dibenzylamide) by treating dibenzylamine with n-butyllithium in THF at low temperature (e.g., -78 °C).

-

Add the chiral pseudoephedrine cinnamamide substrate to the solution of the lithium amide nucleophile at -78 °C.

-

Allow the reaction to proceed for several hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and purify the β-amino amide adduct by chromatography.

-

-

Auxiliary Cleavage and Ester Formation:

-

Dissolve the purified β-amino amide adduct in dichloromethane.

-

Add sodium methoxide and dimethyl carbonate (DMC).[11]

-

Stir the reaction at room temperature for 24 hours. This single step cleaves the auxiliary and forms the methyl ester.

-

Work up the reaction by washing with water and brine. Dry the organic layer and concentrate.

-

Purify the final product, this compound, by silica gel chromatography.

-

Data Summary: Chiral Auxiliary Performance

| Chiral Auxiliary | Reaction | Diastereoselectivity | Reference |

| (S,S)-(+)-pseudoephedrine | Aza-Michael Addition | Good to excellent | [11] |

Conclusion and Future Outlook

The synthesis of enantiomerically pure this compound can be successfully achieved through several robust strategies.

-

Asymmetric hydrogenation stands out for its high efficiency, excellent enantioselectivity, and atom economy, making it highly suitable for large-scale industrial applications where the cost of catalyst development and screening can be justified.

-

Enzymatic kinetic resolution offers an environmentally friendly ("green") alternative that operates under mild conditions with exceptional selectivity. While its 50% theoretical yield is a drawback, it is an excellent choice for smaller-scale synthesis or when combined with a dynamic kinetic resolution (DKR) process that racemizes the unwanted enantiomer in situ.

-

Chiral auxiliary-mediated synthesis provides a reliable and predictable method for achieving high stereocontrol. Although it involves additional synthetic steps for attaching and removing the auxiliary, it remains a valuable and powerful tool in the synthetic chemist's arsenal, particularly during early-stage drug discovery and development.

The choice of the optimal synthetic route will ultimately depend on a careful consideration of project-specific requirements, including scale, cost, available equipment, and desired optical purity. As the demand for enantiopure pharmaceuticals continues to grow, further innovation in catalyst design and biocatalytic methods will undoubtedly lead to even more efficient and sustainable syntheses of this critical chiral intermediate.

References

- Palomo, C., Oiarbide, M., & Vicario, J. L. (2004). Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. The Journal of Organic Chemistry, 69(7), 2588–2590. [Link]

- Gellman, S. H., et al. (n.d.). Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. PubMed.

- Lee, H. S., Park, J. S., & Gellman, S. H. (2005). Efficient Synthesis of Enantiomerically Pure β2-Amino Acids via Chiral Isoxazolidinones. The Journal of Organic Chemistry, 70(1), 36-42. [Link]

- Do, H. Q., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449. [Link]

- Vicario, J. L., Oiarbide, M., & Palomo, C. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588-2590. [Link]

- Singh, S., & Chauhan, S. (2015). Enantioselective Synthesis of β-amino acids: A Review. Enantioselective Synthesis of β-amino acids, 6(2). [Link]

- Liljeblad, A., & Kanerva, L. T. (2006). Lipase-catalysed resolution of alicyclic beta-amino acid derivatives. ResearchGate.

- Wang, F., Chen, P., & Liu, G. (2021). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.

- Páez, B., Zombori, Z., Hornyánszky, G., & Poppe, L. (2021). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 26(11), 3326. [Link]

- Do, H. Q., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446-2449. [Link]

- Yuan, J., Wang, D., & Zhang, X. (2005). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines.

- Davies, S. G., & Ichihara, O. (1991). General synthesis of enantiomerically pure β-amino acids. Tetrahedron: Asymmetry, 2(3), 183-186. [Link]

- Burk, M. J., et al. (2000). Application of the asymmetric hydrogenation of enamines to the preparation of a beta-amino acid pharmacophore. ResearchGate.

- Gyarmati, Z. C., Liljeblad, A., Rintola, M., Bernáth, G., & Kanerva, L. T. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. [Link]

- N/A. (n.d.). Synthesis of methyl 3-phenylpropionate. PrepChem.com.

- Paizs, C., & Toşa, M. I. (2014). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 15(6), 9758-9806. [Link]

- Kamal, A., et al. (2012). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate.

- Seebach, D., & Gessier, F. (1997). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 62(11), 3654-3662. [Link]

- Kuwano, R., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 622-629. [Link]

- Blaser, H. U., et al. (2004). Highly diastereoselective heterogeneously catalyzed hydrogenation of enamines for the synthesis of chiral beta-amino acid derivatives. Journal of the American Chemical Society, 126(10), 3048-3049. [Link]

- Imamoto, T., et al. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(22), 5268-5275. [Link]

- Wang, Y. F., & Chen, C. S. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422. [Link]

Sources

- 1. Highly diastereoselective heterogeneously catalyzed hydrogenation of enamines for the synthesis of chiral beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (S)-Methyl 3-amino-3-phenylpropanoate (CAS Number: 37088-66-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Chiral Building Block

(S)-Methyl 3-amino-3-phenylpropanoate, registered under CAS number 37088-66-7, is a chiral molecule of significant interest in the pharmaceutical and organic synthesis landscapes. Its structural features, comprising a stereogenic center, an amino group, and a methyl ester, render it a valuable precursor for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications, with a particular focus on its role in drug development.

Chemical Identity and Physicochemical Properties

(S)-Methyl 3-amino-3-phenylpropanoate is the methyl ester of (S)-3-amino-3-phenylpropionic acid. The "S" designation in its name refers to the stereochemical configuration at the chiral carbon atom bonded to the amino group and the phenyl group. This specific stereoisomer is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals.

Molecular Structure

The structure of (S)-Methyl 3-amino-3-phenylpropanoate is characterized by a benzene ring and an amino-substituted propanoate chain.

Caption: Chemical structure of (S)-Methyl 3-amino-3-phenylpropanoate.

Physicochemical Data

A summary of the key physicochemical properties of (S)-Methyl 3-amino-3-phenylpropanoate is presented in the table below. It is important to note that some of these values are predicted and should be confirmed with experimental data where critical.

| Property | Value | Source |

| CAS Number | 37088-66-7 | - |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| Appearance | Pale yellow low melting solid or white to yellow powder/crystals | [1][3] |

| Boiling Point | 283.0 ± 28.0 °C (Predicted) | [1][4] |

| Melting Point | 148-149 °C | [5] |

| Density | 1.098 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [1][6] |

| pKa | 7.68 ± 0.10 (Predicted) | [1] |

Synthesis and Manufacturing

The synthesis of (S)-Methyl 3-amino-3-phenylpropanoate typically involves the esterification of the corresponding carboxylic acid, (S)-3-amino-3-phenylpropionic acid. The chirality of the final product is dependent on the stereochemistry of the starting material.

Synthetic Pathway Overview

A common synthetic route involves the reaction of (S)-3-amino-3-phenylpropionic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. This is a classic Fischer esterification reaction.

Caption: General synthetic scheme for (S)-Methyl 3-amino-3-phenylpropanoate.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol is a representative example of a Fischer esterification for the synthesis of (S)-Methyl 3-amino-3-phenylpropanoate.

Materials:

-

(S)-3-amino-3-phenylpropionic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

To a solution of (S)-3-amino-3-phenylpropionic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or distillation to yield pure (S)-Methyl 3-amino-3-phenylpropanoate.

Analytical Characterization

The identity and purity of (S)-Methyl 3-amino-3-phenylpropanoate are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene protons adjacent to the carbonyl group, and the methyl protons of the ester group.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, the chiral carbon, the methylene carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=O stretching of the ester carbonyl group, and C-O stretching of the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of (S)-Methyl 3-amino-3-phenylpropanoate (179.22 g/mol )[1][2]. Fragmentation patterns can provide further structural information. PubChem lists prominent peaks in the GC-MS spectrum at m/z 106 and 104, which could correspond to fragments of the phenyl-containing portion of the molecule[7].

Applications in Drug Discovery and Development

The primary application of (S)-Methyl 3-amino-3-phenylpropanoate in the pharmaceutical industry is as a chiral building block for the synthesis of more complex molecules. Its stereochemically defined structure is essential for producing enantiomerically pure active pharmaceutical ingredients (APIs).

Key Intermediate in the Synthesis of Maraviroc

A notable example of its application is in the synthesis of Maraviroc, an antiretroviral drug used in the treatment of HIV infection[8][9]. Maraviroc is a CCR5 receptor antagonist, and its efficacy is dependent on its specific stereochemistry[10]. (S)-Methyl 3-amino-3-phenylpropanoate serves as a crucial starting material for the construction of the chiral core of the Maraviroc molecule.

Caption: Role of (S)-Methyl 3-amino-3-phenylpropanoate in Maraviroc synthesis.

The (S)-configuration of the starting material is translated through the synthetic sequence to the final drug molecule, ensuring the correct three-dimensional arrangement required for binding to the CCR5 receptor and exerting its therapeutic effect.

Potential for Other Chiral Syntheses

Beyond Maraviroc, the structural motif of (S)-Methyl 3-amino-3-phenylpropanoate is found in various other biologically active compounds. Its utility as a versatile chiral synthon makes it a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates.

Safety and Handling

(S)-Methyl 3-amino-3-phenylpropanoate is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification

The compound is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation[7].

-

H319: Causes serious eye irritation[7].

-

H335: May cause respiratory irritation[7].

The GHS signal word is Warning [7].

Recommended Handling and Storage

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere. Recommended storage is in a freezer at -20°C[1][2].

Conclusion

(S)-Methyl 3-amino-3-phenylpropanoate (CAS 37088-66-7) is a fundamentally important chiral building block in modern organic and medicinal chemistry. Its well-defined stereochemistry and versatile functional groups make it an indispensable precursor for the synthesis of enantiomerically pure pharmaceuticals, most notably the anti-HIV drug Maraviroc. A thorough understanding of its physicochemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and drug development endeavors.

References

- LookChem.

- Chongqing Chemdad Co., Ltd. METHYL (3S)

- PubChem. Methyl 3-amino-3-phenylpropionate.

- PubChem. Methyl 3-phenylpropionate.

- Chen, K., et al. (2015). An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization. Tetrahedron Letters, 56(19), 2485-2488.

- Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

- Organic Syntheses. SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)

- ChemSynthesis.

- PubChem. Methyl (S)-3-phenyl-beta-alaninate hydrochloride.

- ResearchGate. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)

- PrepChem.

- PubChem. Methyl (S)-3-amino-3-phenylpropanoate.

- ResearchGate. Initial synthesis of UK427,857 (Maraviroc). [Link]

- The Royal Society of Chemistry.

- PubMed. Production of (R)-3-amino-3-phenylpropionic acid and (S)-3-amino-3-phenylpropionic acid from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. [Link]

Sources

- 1. METHYL (3S)-3-AMINO-3-PHENYLPROPANOATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. echemi.com [echemi.com]

- 3. (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride | 144494-72-4 [sigmaaldrich.com]

- 4. 37088-66-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound CAS#: 37088-66-7 [m.chemicalbook.com]

- 7. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Maraviroc synthesis - chemicalbook [chemicalbook.com]

- 10. apexbt.com [apexbt.com]

An In-Depth Technical Guide to Methyl (3S)-3-amino-3-phenylpropanoate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, chiral β-amino acids and their derivatives are indispensable building blocks. Their incorporation into novel therapeutic agents can significantly influence pharmacological activity, metabolic stability, and pharmacokinetic profiles. Among these, methyl (3S)-3-amino-3-phenylpropanoate stands out as a critical chiral intermediate. Its unique structure, featuring a stereocenter at the β-position adjacent to a phenyl group, makes it a valuable precursor for a range of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, and applications, offering a technical resource for researchers and professionals in drug development.

Section 1: Core Physicochemical Properties

This compound, also known by its CAS number 37088-66-7, is a pale yellow, low-melting solid.[1] The molecule's structural integrity and purity are paramount for its successful application in multi-step pharmaceutical syntheses. The hydrochloride salt form (CAS 144494-72-4) is also commonly used to improve handling and stability.[2]

A summary of its key physicochemical properties is presented below:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1][3] |

| CAS Number | 37088-66-7 | [1] |

| Appearance | Pale Yellow Low Melting Solid | [1] |

| Boiling Point | 283.0 ± 28.0 °C (Predicted) | [1][4] |

| Density | 1.098 ± 0.06 g/cm³ (Predicted) | [1][4] |

| pKa | 7.68 ± 0.10 (Predicted) | [1][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [1] |

| Storage | Store in freezer (-20°C), under inert atmosphere, protected from light. | [1][4] |

The stereochemistry at the C3 position, designated as (S), is crucial for the biological activity of the final pharmaceutical products derived from this intermediate.[2] This specific configuration is often essential for achieving the desired enantiomeric purity in drug manufacturing.[5]

Section 2: Spectroscopic and Analytical Profile

Structural confirmation and purity assessment are critical quality control steps. A combination of spectroscopic techniques is employed to provide a comprehensive analytical profile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methoxy protons of the ester, and the protons on the aliphatic backbone (at the C2 and C3 positions). The coupling patterns of the C2 and C3 protons are key to confirming the connectivity.

-

¹³C NMR: The carbon spectrum will display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the aliphatic carbons.[6]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight (179.22 g/mol ).[3][7] Common fragmentation patterns in GC-MS analysis often show a top peak at m/z 106, corresponding to the loss of the carbomethoxy group.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the primary amine, the C=O stretch of the ester group (typically around 1740 cm⁻¹), and C-H stretches from the aromatic and aliphatic portions of the molecule.[8]

The following diagram illustrates a typical analytical workflow for the structural verification of this compound.

Caption: Workflow for structural and purity validation.

Section 3: Synthesis and Chiral Purity

The synthesis of enantiomerically pure this compound is a key challenge. Two primary strategies are employed: asymmetric synthesis or the resolution of a racemic mixture.

A common laboratory-scale synthesis involves the esterification of 3-amino-3-phenylpropionic acid.[8] One-pot synthesis methods starting from benzaldehyde, malonic acid, and ammonium acetate have also been developed to improve efficiency by avoiding the isolation of intermediates.[9]

Chiral Resolution Protocol: Achieving the desired (S)-enantiomer often relies on chiral resolution. This process involves separating a racemic mixture into its individual enantiomers.[10] A widely used method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives.[10] The resulting diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[10][11]

Step-by-Step Diastereomeric Salt Resolution:

-

Salt Formation: Dissolve racemic methyl 3-amino-3-phenylpropanoate in a suitable solvent (e.g., methanol). Add a stoichiometric amount of a chiral resolving agent (e.g., L-(-)-tartaric acid).

-

Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will preferentially crystallize out of the solution. The choice of solvent and cooling rate is critical for achieving high diastereomeric excess.

-

Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent to remove impurities.

-

Liberation of Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH or NaHCO₃) to deprotonate the amine.

-

Extraction: Extract the liberated enantiomerically enriched free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

-

Chiral Purity Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC or NMR with a chiral shift reagent.

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its two reactive functional groups: the primary amine and the methyl ester.

-

Reactions at the Amine: The primary amine is nucleophilic and can readily undergo a variety of transformations, including:

-

N-Acylation/N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides.

-

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

-

Reactions at the Ester: The methyl ester can be modified through:

-

Hydrolysis: Saponification with a base (e.g., NaOH) or acid-catalyzed hydrolysis to yield the corresponding carboxylic acid.

-

Amidation: Reaction with amines to form amides, often requiring elevated temperatures or catalysis.

-

Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amino alcohol.

-

These reactions allow the molecule to be used as a scaffold for building more complex structures, such as β-lactams, peptides, and other heterocyclic systems relevant to drug discovery.

Section 5: Applications in Drug Development

The primary value of this compound lies in its role as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). Its defined stereochemistry is transferred to the final drug molecule, which is often critical for its therapeutic efficacy and safety profile.

Case Study: Maraviroc A prominent example of its application is in the synthesis of Maraviroc.[2] Maraviroc is an antiretroviral drug used in the treatment of HIV infection. It functions as a CCR5 receptor antagonist. The synthesis of Maraviroc requires intermediates of exceptional purity, and methyl 3-amino-3-phenylpropanoate hydrochloride is a crucial building block for constructing the core of the drug molecule.[2]

Other Potential Applications: The β-amino ester motif is a common feature in many biologically active compounds. Derivatives of this molecule are explored in the development of:

-

Poly(β-amino ester)s (PBAEs): These are biodegradable polymers investigated for gene delivery and tissue engineering applications due to their cationic nature and hydrolytically degradable ester bonds.[12][13][14]

-

Dapoxetine: The (S)-enantiomer of the corresponding acid is an intermediate in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI).[5]

Caption: Role as a chiral building block in API synthesis.

Section 6: Handling, Storage, and Safety

Proper handling and storage are essential to maintain the quality and integrity of this compound.

-

Safety Precautions: The compound may cause skin and serious eye irritation.[7] It is recommended to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[15][16] Avoid breathing dust or vapors.[15]

-

Storage Conditions: To prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] For long-term stability, storage in a freezer at temperatures under -20°C is recommended.[1][4] It should be kept in a dark place to avoid light-induced degradation.[1]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[15]

References

- LookChem. (n.d.). methyl 3-amino-3-phenylpropanoate|14898-52-3.

- Journal of the American Chemical Society. (n.d.). Synthesis of Poly(β-amino ester)s with Thiol-Reactive Side Chains for DNA Delivery.

- Chemdad Co., Ltd. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Methyl 3-amino-3-phenylpropanoate Hydrochloride in Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate.

- Oxford Academic. (n.d.). Reaction of β-Amino α,β-Unsaturated Esters with Amines. Bulletin of the Chemical Society of Japan.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride | 144494-72-4.

- PubChem. (2025). Methyl (S)-3-amino-3-phenylpropanoate.

- PubChem. (2025). Methyl 3-amino-3-phenylpropionate.

- ChemSynthesis. (n.d.). methyl 3-amino-3-phenylpropanoate.

- SynQuest Labs. (n.d.). Methyl 3-phenylpropanoate - Safety Data Sheet.

- CymitQuimica. (2023). Methyl 3-phenylpropanoate - Safety Data Sheet.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fine Chemicals: Understanding (S)-3-Amino-3-phenylpropionic Acid Methyl Ester HCl. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Thermo Fisher Scientific. (2024). Methyl 3-phenylpropionate - SAFETY DATA SHEET.

- ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide.

- PubMed Central (PMC). (n.d.). Poly(beta-amino esters): applications in immunology.

- MDPI. (2018). Highly Thiolated Poly (Beta-Amino Ester) Nanoparticles for Acute Redox Applications.

- ChemicalBook. (n.d.). Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate(32981-85-4) 1H NMR.

- ResearchGate. (2025). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate.

- Google Patents. (n.d.). The one pot process technique of 3- amino -3- phenylpropionic acid esters.

- SpectraBase. (n.d.). 3-Amino-3-phenyl-propionic acid, methyl ester - [13C NMR].

- Wikipedia. (n.d.). Chiral resolution.

- PubChem. (2025). Methyl 3-phenylpropionate.

- MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.

- Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.

- PubMed. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.

- PubMed Central (PMC). (n.d.). Strategies for chiral separation: from racemate to enantiomer.

Sources

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl (S)-3-amino-3-phenylpropanoate | C10H13NO2 | CID 788099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Poly(beta-amino esters): applications in immunology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. synquestlabs.com [synquestlabs.com]

methyl (3S)-3-amino-3-phenylpropanoate literature review

An In-Depth Technical Guide to Methyl (3S)-3-amino-3-phenylpropanoate: Synthesis, Properties, and Applications

Introduction: The Significance of Chiral β-Amino Esters

In the landscape of modern drug discovery and organic synthesis, chiral β-amino acids and their derivatives are indispensable structural motifs.[1][2] Unlike their α-amino acid counterparts, which are the fundamental components of proteins, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This seemingly minor alteration imparts significant advantages, including increased metabolic stability and the ability to form unique, stable secondary structures in peptides (β-peptides).[3] this compound, a key member of this class, is a highly valued chiral building block.[4][5][] Its stereochemically defined structure is crucial for the synthesis of enantiomerically pure pharmaceuticals, where the biological activity is often confined to a single enantiomer.[5][7] This guide provides a comprehensive technical overview of its synthesis, properties, and critical applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The precise characterization of this compound is fundamental for its use in synthesis. The following table summarizes its key physical and computed properties, compiled from various authoritative sources.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [8][9][10] |

| Molecular Weight | 179.22 g/mol | [8][9][10] |

| Appearance | Pale Yellow Low Melting Solid | [8][11] |

| Boiling Point (Predicted) | 283.0 ± 28.0 °C at 760 mmHg | [8][12] |

| Density (Predicted) | 1.098 ± 0.06 g/cm³ | [8][12] |

| pKa (Predicted) | 7.68 ± 0.10 | [8][12] |

| Storage Conditions | Store in freezer, under -20°C, inert atmosphere | [8][11][12] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [8][11] |

| CAS Number | 37088-66-7 | [8][10] |

Strategic Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure β-amino esters like the target molecule is a significant challenge in organic chemistry.[2][13] The primary strategies can be broadly categorized into two main workflows: the resolution of a racemic mixture and direct asymmetric synthesis.

Racemic Synthesis and Chiral Resolution

This classical approach involves first preparing the racemic mixture of methyl 3-amino-3-phenylpropanoate, followed by separation of the enantiomers. While this method results in the loss of at least 50% of the material unless the undesired enantiomer is racemized and recycled, it remains a common and effective strategy.[14]

A. Racemic Synthesis via Esterification

A straightforward method is the direct esterification of racemic 3-amino-3-phenylpropionic acid.

Experimental Protocol: Fischer Esterification of 3-Amino-3-phenylpropionic acid

-

Reaction Setup: Suspend 3-amino-3-phenylpropionic acid (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of acid). Cool the mixture to 0 °C in an ice bath.

-

Acid Addition: Add thionyl chloride (SOCl₂) (2.0-4.0 eq) dropwise to the stirred suspension. The choice of thionyl chloride is strategic as it reacts with methanol to form HCl in situ, which catalyzes the esterification, and sulfur dioxide and HCl gas, which are easily removed.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-17 hours, monitoring by TLC until the starting material is consumed.[15]

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization & Extraction: Dissolve the residue in dichloromethane and add a saturated aqueous solution of sodium bicarbonate or 5N NaOH solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).[15] This neutralizes the HCl and deprotonates the amine, allowing extraction into the organic layer.

-

Isolation: Separate the organic layer. Extract the aqueous layer with additional portions of dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude racemic methyl 3-amino-3-phenylpropanoate as an oil.[15]

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

B. Chiral Resolution

Chiral resolution separates the racemic mixture into its individual enantiomers.[14] A prevalent method is the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid or dibenzoyltartaric acid.[14] The differing solubilities of the two diastereomeric salts allow for their separation by fractional crystallization.[14][16]

Asymmetric Synthesis

Direct asymmetric synthesis is a more elegant and atom-economical approach that creates the desired enantiomer selectively.[14]

A. Aza-Michael Addition with a Chiral Auxiliary

One powerful method is the conjugate (aza-Michael) addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[17] The use of a chiral auxiliary, such as (S,S)-(+)-pseudoephedrine, can effectively control the stereochemistry of the newly formed chiral center.[17][18]

Experimental Protocol: Asymmetric Synthesis via Aza-Michael Addition

This protocol is adapted from the synthesis of related β-amino esters.[17]

-

Amide Formation: First, couple cinnamic acid with (S,S)-(+)-pseudoephedrine to form the chiral α,β-unsaturated amide. This auxiliary provides a rigid chiral environment close to the reaction center.

-

Conjugate Addition: Treat the resulting chiral amide with a nitrogen nucleophile, such as lithium benzylamide, at low temperature (e.g., -78 °C). The steric and electronic properties of the pseudoephedrine auxiliary direct the incoming nucleophile to one face of the double bond, leading to a highly diastereoselective addition.

-

Auxiliary Cleavage and Esterification: The crucial final step is to cleave the auxiliary and form the methyl ester. This can be achieved in a single step by treating the β-amino amide adduct with sodium methoxide and dimethyl carbonate (DMC).[17] This transamidation/esterification process proceeds without loss of optical purity.

-

Deprotection: If a protected amine (like N,N-dibenzyl) was used, a final deprotection step (e.g., catalytic hydrogenation with Pd/C) is required to yield the free amine.

B. Biocatalytic and Enzymatic Methods

Enzymatic methods offer high enantioselectivity under mild, environmentally friendly conditions.[13] Transaminases, for example, can be used for the asymmetric synthesis of chiral amines from prochiral ketones.[19] While direct application to this compound might involve multiple steps (e.g., synthesis of the corresponding β-keto ester followed by reductive amination), enzymatic cascades are a powerful emerging strategy.[19][20]

Applications in Drug Development and Research

This compound is more than an academic curiosity; it is a critical intermediate in the synthesis of complex, biologically active molecules.[21] β-phenylalanine derivatives are found in natural products with antibiotic properties and are key scaffolds in medicinal chemistry.[1][2]

-

Pharmaceutical Intermediates: The hydrochloride salt of the racemic compound is a key intermediate in the synthesis of Maraviroc, an antiviral medication used in the treatment of HIV infection.[7] The precise stereochemistry imparted by the (S)-enantiomer is vital for the drug's efficacy.

-

Peptidomimetics: As a β-amino acid derivative, it is used to construct β-peptides. These peptides can mimic the structure of natural peptides but exhibit enhanced resistance to enzymatic degradation, making them attractive candidates for drug development.[3]

-

Scaffold for Synthesis: It serves as a versatile starting material for creating libraries of compounds for drug screening.[1] Its functional groups—the amine and the ester—allow for a wide range of chemical modifications.

Conclusion and Future Perspective

This compound stands out as a valuable chiral building block, bridging fundamental organic synthesis with applied pharmaceutical development. While traditional methods of racemic synthesis followed by resolution are robust, the field is increasingly moving towards more efficient and sustainable asymmetric strategies.[13] The development of novel metallocatalytic and biocatalytic pathways will continue to improve access to this and other enantiomerically pure β-amino esters, facilitating the discovery of next-generation therapeutics.[1][13] The inherent stability and unique conformational properties of the β-amino acid scaffold ensure that this compound and its derivatives will remain relevant in medicinal chemistry for the foreseeable future.

References

- Ordóñez, M., et al. (2004). Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. The Journal of Organic Chemistry, 69(7), 2588-90. [Link]

- Do, H., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449. [Link]

- Avenoza, A., et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588-2590. [Link]

- Wang, Z., et al. (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.

- Do, H., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC. [Link]

- LookChem. (n.d.).

- Bousquet, P., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry. [Link]

- Bousquet, P., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. [Link]

- PrepChem.com. (n.d.).

- Bousquet, P., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Future Medicinal Chemistry, 16(11), 1147-1162. [Link]

- Chemdad. (n.d.). METHYL (3S)

- PubChem. (n.d.). Methyl (S)

- PubChem. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Methyl 3-amino-3-phenylpropanoate Hydrochloride in Pharmaceutical Synthesis. [Link]

- MySkinRecipes. (n.d.). (S)

- ChemSynthesis. (n.d.).

- Powell, N. A., et al. (n.d.). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate.

- Rehman, M. F. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Glycomics & Lipidomics. [Link]

- Rehman, M. F. (2018). Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry. Hilaris Publisher. [Link]

- CN106083624B. (2018). The one pot process technique of 3- amino -3- phenylpropionic acid esters.

- Wikipedia. (n.d.). Chiral resolution. [Link]

- PubChem. (n.d.).

- Nakano, T., et al. (n.d.). Multi-useful chiral building block for the synthesis of non natural...

- Perrey, D. A., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 451-463. [Link]

- Boudisa, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(16), 9120. [Link]

- Tsai, J. H., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)

- Romero-Mollá, S., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System.

- US4379941A. (1983). Resolution of racemic amino acids.

- Boudisa, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(16). [Link]

- Thompson, M. P., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols.

- Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(12), 4066-4109. [Link]

Sources

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Chiral Building Blocks Selection - Enamine [enamine.net]

- 7. nbinno.com [nbinno.com]

- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Methyl (S)-3-amino-3-phenylpropanoate | C10H13NO2 | CID 788099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. This compound CAS#: 37088-66-7 [m.chemicalbook.com]

- 12. lookchem.com [lookchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Chiral resolution - Wikipedia [en.wikipedia.org]

- 15. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]

- 16. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System [mdpi.com]

- 20. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]

- 21. (S)-Methyl 3-amino-3-phenylpropanoate [myskinrecipes.com]

A Technical Guide to the Spectroscopic Characterization of Methyl (3S)-3-amino-3-phenylpropanoate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl (3S)-3-amino-3-phenylpropanoate is a chiral β-amino ester of significant interest in synthetic organic chemistry and drug development. As a derivative of β-phenylalanine, it serves as a crucial building block for synthesizing peptidomimetics, pharmaceutical agents, and other complex chiral molecules. The precise stereochemistry at the C3 position is often critical for biological activity, making unambiguous structural confirmation and purity assessment paramount.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound. We will explore the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not just presenting the data, but on explaining the causal relationships between the molecular structure and the resulting spectral features, offering a framework for researchers to confidently verify the identity and integrity of this compound.

Molecular Structure and Key Features

To interpret the spectroscopic data, a clear understanding of the molecule's structure is essential. This compound possesses several key features that give rise to a unique spectroscopic fingerprint:

-

Chiral Center (C3): The stereogenic center bearing the amino group and the phenyl group.

-

Phenyl Ring: An aromatic system that strongly influences the electronic environment of nearby nuclei.

-

Amine Group (-NH₂): A primary amine with characteristic protons and vibrational modes.

-

Ester Group (-COOCH₃): Comprising a carbonyl (C=O) and a methoxy (-OCH₃) group, both with distinct spectroscopic signatures.

-

Aliphatic Backbone: A two-carbon chain (-CH₂-CH-) where the protons are chemically distinct and coupled to each other.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete structural assignment can be made.

¹H NMR Analysis

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is common for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS). TMS is chemically inert and provides a single, sharp signal at 0 ppm, serving as the universal reference standard for chemical shifts.[1][2]

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion and simplifies spectral interpretation.

-

Data Acquisition: Collect data over a spectral width of 0-12 ppm. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-